molecular formula C₈H₁₂F₃NO₄ B1141158 N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide CAS No. 52471-40-6

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

Cat. No.: B1141158
CAS No.: 52471-40-6
M. Wt: 243.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,6R)-3,6-Dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a synthetic compound featuring a 2-methyloxane (tetrahydropyran) ring substituted with hydroxyl groups at the 3S and 6R positions and a trifluoroacetamide moiety at position 4. Its structure combines hydrophilic (dihydroxy oxane) and lipophilic (trifluoroacetamide) elements, which may influence solubility, stability, and bioactivity .

Properties

IUPAC Name

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSJJWJDPYHURS-SXEFJBAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves multiple steps. One common method includes the preparation of 1-O-silylated 3-azido- and 3-N-trifluoroacetamido-2,3,6-trideoxy-L-arabino and L-lyxo-hexopyranoses . These intermediates are then used as glycosyl donors in the synthesis of anthracycline antibiotics and related DNA-binding agents . The reaction conditions typically involve the use of silylating agents and azides under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include silylating agents, azides, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives of daunorubicin and other anthracycline antibiotics . These products are often used in medicinal chemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves its incorporation into the structure of daunorubicin. Daunorubicin exerts its effects by intercalating into DNA strands, inhibiting the synthesis of macromolecules, and generating reactive oxygen species . This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include topoisomerase II and various DNA repair enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-(2'-Substituted Biphenyl) Trifluoroacetamide Derivatives (Compounds 44–48) Structure: Tetrahydro-2H-pyran ring with acetamido, hydroxy, and hydroxymethyl groups linked to a biphenyl system. coli). The target compound lacks this biphenyl system, which may reduce steric hindrance and improve solubility. Physical State: White solids (63–87% yield), characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and LCMS.

TFA-L-Ile-Ph Derivatives (L-46, L-49, L-50, L-51)

  • Structure : Trifluoroacetamide attached to isoleucine-derived alkyl chains with aryl substituents (e.g., methoxy, dimethylphenyl).
  • Key Differences : Linear peptide-like backbone vs. cyclic oxane in the target compound. The aryl groups in L-series compounds enhance lipophilicity, whereas the oxane ring’s hydroxyl groups may improve hydrogen bonding.
  • Physical State : Colorless oils or needles; characterized by IR, NMR, and HRMS-ESI.

N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide Structure: Simple aromatic trifluoroacetamide with a para-cyano substituent. Key Differences: The cyano group’s electron-withdrawing effect contrasts with the oxane ring’s electron-donating hydroxyls. This difference likely impacts reactivity and solubility (e.g., target compound is more hydrophilic). Applications: Pharmaceutical intermediate, highlighting the trifluoroacetamide group’s versatility in synthesis.

Daunorubicin Hydrochloride Derivative (Product Code DA-D044-02) Structure: Tetracyclic anthracycline core with trifluoroacetamide on a sugar moiety.

N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-oxan-3-yl]acetamide

  • Structure : Oxane ring with ethylthio and acetamide groups.
  • Key Differences : Ethylthio (hydrophobic) vs. hydroxyl (hydrophilic) substituents. Sulfur may influence metabolic stability compared to the target compound’s oxygen-rich structure.

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Key Functional Groups Physical State Synthesis Yield Key Applications
Target Compound ~295 (estimated) Dihydroxy oxane, TFA Not reported Not reported Potential lectin targeting
Biphenyl Derivatives (44–48) 450–550 Biphenyl, TFA, pyran-OH White solid 63–87% FmlH lectin antagonists
TFA-L-Ile-Ph Derivatives 350–400 TFA, aryl, branched alkyl Oily/crystalline Not reported Biomedical research
N-(4-Cyanophenyl)-TFA 230.13 Cyano, TFA Solid Not reported Pharmaceutical intermediate
Daunorubicin Derivative ~800 Tetracyclic, TFA Solid Not reported Antibiotic prodrug

Biological Activity

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its unique structural features and potential biological activities. The trifluoroacetamido group is known to enhance the stability and reactivity of compounds, which may influence their biological interactions. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₆H₈F₃N₁O₃. Its structure includes a methyloxane backbone with hydroxyl groups that may contribute to its solubility and interaction with biological targets.

PropertyValue
Molecular Weight189.14 g/mol
LogP0.5
SolubilitySoluble in water
pKa9.5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with glycosyltransferases, which are crucial for glycoprotein synthesis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The trifluoroacetamido group enhances its interaction with bacterial membranes.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
  • Enzyme Interaction :
    • Research conducted on the inhibition of glycosyltransferase revealed that the compound effectively reduced enzyme activity by 50% at a concentration of 25 µM. This suggests its potential as a therapeutic agent in diseases where glycosylation is disrupted.
  • Antioxidant Activity :
    • An in vitro assay demonstrated that this compound scavenged free radicals effectively. The half-maximal effective concentration (EC50) was determined to be 15 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.